3-monoiodothyronine

Thyroid Hormone Receptor Neuroendocrinology Receptor Binding Assay

Labs quantifying thyroid metabolites need isomer-specific reference standards-generic iodothyronines fail to resolve 3-T1 from 3′-T1 by MS. 3-Monoiodothyronine (CAS 16170-92-6) solves this with distinct ESI-MS/MS fragmentation at 0.5 pg/μL detection limit. • ANDA-ready ref. std. with USP/EP traceability for levothyroxine impurity profiling • Negative control for T3 receptor studies-negligible synaptosomal binding • Terminal standard for deiodinase activity assays Supplied with full characterization data; custom synthesis available.

Molecular Formula C15H14INO4
Molecular Weight 399.18 g/mol
CAS No. 16170-92-6
Cat. No. B099246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-monoiodothyronine
CAS16170-92-6
Synonyms3-iodothyronine
3-monoiodothyronine
3-monoiodothyronine, (DL-Tyr)-isomer
3-monoiodothyronine, (L-Tyr)-isomer
3-monoiodothyronine, 125I-labeled, (L-Tyr)-isomer
3-T1
Molecular FormulaC15H14INO4
Molecular Weight399.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I
InChIInChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)
InChIKeySXQVOFSDWXYIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Monoiodothyronine (3-T1) Identity & Procurement


3-Monoiodothyronine (3-T1; CAS 16170-92-6) is a monoiodinated thyronine metabolite generated through sequential deiodination of thyroid hormones, with a molecular formula of C₁₅H₁₄INO₄ and molecular weight of 399.18 [1]. As an endogenous iodothyronine, 3-T1 is produced during the progressive deiodination of thyroxine (T4) and reverse triiodothyronine (rT3) via deiodinase enzymes [2]. In human serum, 3-T1 circulates at picomolar concentrations (reference interval: 0.06–0.41 ng/dL) and serves primarily as an analytical reference standard for method development, quality control applications, and impurity profiling in levothyroxine pharmaceutical manufacturing [3].

1
Analytical Reference Standard Supports LC-MS/MS method calibration and quality control for thyroid hormone metabolite panels.
2
Isomer-Specific Differentiation Distinct ESI-MS/MS fragmentation enables reliable separation from positional isomer 3'-T1.
3
Deiodinase Pathway Marker Terminal product in sequential deiodination (T4 → rT3 → 3,3'-T2 → 3-T1) for activity assays.

Why 3-T1 Cannot Be Substituted


Substituting 3-monoiodothyronine with structurally similar iodothyronines such as 3'-monoiodothyronine (3'-T1), 3,5-diiodothyronine (3,5-T2), or 3,3'-diiodothyronine (3,3'-T2) introduces significant analytical and functional discrepancies. 3-T1 and 3'-T1 are positional isomers with identical molecular weight but distinct fragmentation patterns in ESI-MS/MS, requiring specific differentiation protocols [1]. Their binding affinities to thyroid hormone distributor proteins differ substantially: 3-T1 exhibits a defined rank order position (IC₅₀ >100 μM for TBG) distinct from other metabolites, impacting serum distribution predictions [2]. Furthermore, 3-T1 demonstrates unique pharmacokinetic behavior compared to T4 and T3, including differential excretion patterns—only 6% of 3-T1 is excreted unchanged in feces versus 24–30% for T4 and T3 [3]. These non-interchangeable characteristics make compound-specific procurement essential for analytical accuracy and experimental reproducibility.

Target
3-Monoiodothyronine (3-T1)
Minimal TBG binding (IC₅₀ >100 μM); distinct serum reference interval 0.06–0.41 ng/dL; 6% fecal excretion unchanged.
Substitute Risk
3'-T1 Positional Isomer
Identical molecular weight but distinct MS/MS fragmentation; protein-binding profile may not transfer directly.
Isomer identity requires specific differentiation protocols.
Target
3-Monoiodothyronine (3-T1)
No competition for mitochondrial 3,3'-T2 binding sites; minimal synaptosomal T3 receptor interaction.
Substitute Risk
3,5-T2 / 3,3'-T2 Diiodothyronines
3,5-T2 shows moderate mitochondrial-site competition; 3,3'-T2 has high affinity (Ka 0.5×10⁸ M⁻¹). Assay-response context may differ.
Binding profile mismatch may confound negative-control interpretation.
Target
3-Monoiodothyronine (3-T1)
Terminal deiodination product; low protein binding supports use as internal standard with reduced matrix interference.
Substitute Risk
T4 / T3 Hormonal Iodothyronines
T4 and T3 bind TBG with sub-nanomolar affinity; 24–30% excreted unchanged vs 6% for 3-T1. Serum distribution predictions may shift.
High protein binding alters matrix-effect profile in LC-MS/MS.

3-T1 Differentiation Evidence


Minimal Synaptosomal T3 Binding Competition

In rat cerebral cortex synaptosomal binding assays, 3-monoiodothyronine (3-T1) demonstrated minimal competitive displacement of T3 binding, whereas structurally related iodothyronines required substantially elevated concentrations to achieve 50% inhibition. Specifically, T4 required 27-fold higher concentration, 3,5-T2 required 135-fold higher concentration, and rT3 required 1000-fold higher concentration to depress T3 binding by 50% [1]. In contrast, 3-T1, along with 3,3′-T2, 3′,5′-T2, 3′-T1, and thyronine, exhibited little to no effect on T3 binding within the tested concentration range [1].

Synaptosomal T3 Binding
Head-to-head
Minimal competition
T4: 27×; 3,5-T2: 135×; rT3: 1000× concentration required for 50% inhibition
Supports negative-control selection for T3 receptor-mediated transcriptional assays.
Rat cerebral cortex synaptosomal fraction; ¹²⁵I-T3 radioligand binding.
Thyroid Hormone Receptor Neuroendocrinology Receptor Binding Assay

TBG Binding Affinity vs T4

A comprehensive radioligand competitive binding assay determined the rank order of affinity for thyroxine-binding globulin (TBG) as T4 > TA4 = rT3 > T3 > TA3 = 3,3′-T2 > 3-T1 = 3,5-T2 > T0 [1]. The IC₅₀ for 3-T1 exceeded 100 μM, compared to T4 with an IC₅₀ of 0.36 nM [1]. For transthyretin, the rank order was TA4 > T4 = TA3 > rT3 > T3 > 3,3′-T2 > 3-T1 > 3,5-T2 > T0, with 3-T1 similarly falling into the low-affinity range (>100 μM IC₅₀ range) compared to TA4 at 0.94 nM [1].

TBG Binding Affinity
Head-to-head
IC₅₀ >100 μM
vs T4 IC₅₀ = 0.36 nM (>277,000-fold lower affinity)
Low protein binding supports reduced matrix interference in LC-MS/MS internal standard use.
Radioligand competitive binding; agar gel electrophoresis distribution analysis.
Protein Binding Thyroxine-Binding Globulin Serum Distribution

Distinct Serum Reference Interval

A validated LC-MS/MS method established reference intervals (2.5th–97.5th percentile) for nine thyroid hormone metabolites in healthy human subjects (n=253). 3-Monoiodothyronine (3-T1) exhibited a reference interval of 0.06–0.41 ng/dL, which is measurably distinct from 3,5-diiodothyronine (3,5-T2) at <0.13 ng/dL and 3,3′-diiodothyronine (3,3′-T2) at 0.25–0.77 ng/dL [1]. The detection limit for 3-T1 using ESI-MS/MS is 0.5 pg/μL, compared to 0.7 pg/μL for its positional isomer 3′-T1 [2].

Serum Reference Interval
Cross-study
0.06–0.41 ng/dL
2.5th–97.5th percentile; n=253 healthy subjects
Reported reference interval supports method calibration for thyroid hormone panel quantification.
LC-MS/MS with anion-exchange SPE; distinct from 3,5-T2 below detection threshold.
Clinical Chemistry LC-MS/MS Reference Interval

Intermediate Fecal Excretion Profile

In a comparative kinetic study of six iodothyronines in young adult male rats, 3-monoiodothyronine (3-T1) displayed a unique excretion profile. While non-hormonal iodothyronines were almost completely and irreversibly metabolized, T4 and T3 were excreted unchanged in feces at rates of 24–30% [1]. 3-T1 occupied an intermediate position with 6% excreted unchanged in feces [1]. Kinetic parameters for all non-hormonal iodothyronines (including 3-T1, 3,3′-T2, 3′,5′-T2, and rT3) were similar, suggesting shared transport and metabolism mechanisms distinct from the hormonal iodothyronines T4 and T3 [1].

Fecal Excretion Profile
Head-to-head
6% excreted unchanged
T4/T3: 24–30%; non-hormonal species: near-complete metabolism
Intermediate excretion supports enterohepatic circulation study context and metabolic tracing.
Rat model; ¹²⁵I-labeled tracer IV; Sephadex G-25 separation.
Pharmacokinetics Metabolism Excretion

No Mitochondrial 3,3′-T2 Binding

In rat liver mitochondrial preparations, specific binding sites for 3,3′-diiodothyronine (3,3′-T2) were characterized with an apparent association constant (Ka) of 0.5×10⁸ M⁻¹ and binding capacity of 2.4 pmol/mg mitochondrial protein in hypothyroid animals [1]. Competition studies established the specificity rank order as: 3,3′-T2 > 3,5-T2 > rT3 [1]. Notably, 3-monoiodothyronine (3-T1), along with 3′-T1, 3′,5′-T2, T3, T4, and diacetylated analogs, showed only small competition or none at all for these mitochondrial binding sites [1].

Mitochondrial 3,3'-T2 Binding
Head-to-head
Minimal to no competition
3,3'-T2 Ka = 0.5×10⁸ M⁻¹; 3,5-T2 moderate; rT3 detectable
Supports use as negative control distinguishing genomic from non-genomic thyroid hormone effects.
Rat liver mitochondria; pH 6.4, 0°C and 20°C binding conditions.
Mitochondrial Bioenergetics Thyroid Hormone Metabolite Binding Specificity

Terminal Deiodination Product in Liver Microsomes

Using pooled human liver microsomes incubated with T4 or rT3, deiodination kinetics were monitored by LC-MS/MS. The production of 3-monoiodothyronine (3-T1) was detected and quantified alongside T3, rT3, and 3,3′-diiodothyronine (3,3′-T2) as terminal deiodination products [1]. This method established 3-T1 as a measurable endpoint in deiodinase activity assays, with its formation representing complete sequential deiodination from T4 through rT3 and 3,3′-T2 intermediates [1].

Terminal Deiodination Product
Class-level
Quantifiable LC-MS/MS signal
Pathway: T4 → rT3 → 3,3'-T2 → 3-T1
Supports method calibration and terminal product marking in deiodinase activity assays.
Pooled human liver microsomes; T4/rT3 substrate; LC-MS/MS quantification.
Deiodinase Activity Endocrine Disruption In Vitro Metabolism

3-T1 Application Scenarios


LC-MS/MS Method for Thyroid Hormone Panels

3-T1 is a critical analytical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify multiple thyroid hormone metabolites. The established reference interval (0.06–0.41 ng/dL) and detection limit (0.5 pg/μL by ESI-MS/MS) provide validated benchmarks for method calibration and quality control [1]. Its distinct fragmentation pattern enables reliable differentiation from the positional isomer 3′-T1 without prior chromatographic separation, a property essential for isomer-specific quantification [2].

Levothyroxine Impurity Profiling

3-T1 is utilized as a reference standard for identifying and quantifying degradation impurities in levothyroxine drug products. As a deiodination product in the sequential degradation pathway of T4, 3-T1 appears as a potential impurity in stability-indicating HPLC methods. Its procurement as a characterized reference material with traceability to pharmacopeial standards (USP/EP) supports Abbreviated New Drug Application (ANDA) submissions, method validation, and quality control in commercial levothyroxine production [3].

Negative Control for Thyroid Receptor Assays

Based on direct evidence that 3-T1 exhibits negligible competition for synaptosomal T3 binding sites (requiring no significant displacement even at concentrations where rT3 requires 1000-fold excess and T4 requires 27-fold excess), 3-T1 is an ideal negative control for experiments designed to isolate T3-dependent nuclear receptor activation [4]. Similarly, 3-T1 shows no competitive binding to mitochondrial 3,3′-T2 binding sites, making it suitable for distinguishing genomic from non-genomic thyroid hormone effects [5].

In Vitro Deiodinase Assays & Endocrine Screening

3-T1 is employed as a terminal product standard in deiodinase activity assays using human liver microsomes. Its formation from T4 or rT3 substrates via sequential deiodination (T4 → rT3 → 3,3′-T2 → 3-T1) provides a measurable endpoint for complete pathway activity. This application is particularly relevant for laboratories screening environmental contaminants for endocrine-disrupting effects on thyroid hormone metabolism [6]. The low protein binding of 3-T1 (IC₅₀ >100 μM for TBG) ensures that it does not interfere with serum protein distribution analyses when used as an internal standard [7].

Application
Selection Property
Validation Focus
LC-MS/MS Thyroid Hormone Panels
Isomer-specific fragmentation pattern
Method calibration and quality control with reported reference interval benchmarks
Levothyroxine Impurity Profiling
Deiodination pathway reference standard
Stability-indicating HPLC method validation and impurity identification
Thyroid Receptor Negative Control
Minimal T3-receptor and mitochondrial-site competition
Genomic vs non-genomic pathway differentiation in receptor-binding studies
Deiodinase Activity & Endocrine Screening
Terminal deiodination product identity
Complete pathway activity endpoint; low protein binding for internal standard use

Technical Documentation Hub

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